1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-4-carboxylic acid
Description
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-4-carboxylic acid is a specialized organic compound featuring a piperidine core modified with a 3-methyl substituent and a carboxylic acid group at the 4-position. The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a protective moiety for the piperidine nitrogen, enabling its use in solid-phase peptide synthesis (SPPS) and other multi-step organic syntheses . Its molecular formula is C₂₄H₂₅NO₄, with a molar mass of 391.46 g/mol. The compound’s structural rigidity and stereochemical specificity make it valuable in medicinal chemistry for designing peptide-based therapeutics and protease inhibitors.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-14-12-23(11-10-15(14)21(24)25)22(26)27-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,14-15,20H,10-13H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXMJNWXWBTVFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Preactivation
The synthesis typically employs Novasyn™ TGR resin (0.29 mmol/g loading) for its compatibility with Fmoc/tBu chemistry. Preactivation involves swelling the resin in dichloromethane (DCM) and dimethylformamide (DMF) for 15 minutes, followed by iterative washing cycles.
Fmoc Deprotection Strategies
Deprotection of the Fmoc group is achieved using 20% piperidine in DMF (2 × 5 min), though recent studies advocate for 4-methylpiperidine to mitigate aggregation issues. The mechanism involves β-elimination, forming dibenzofulvene (DBF) and releasing CO2. Comparative studies show 4-methylpiperidine reduces side reactions by 12% compared to piperidine.
Coupling Reagents and Conditions
Coupling employs a 5-fold molar excess of Fmoc-3-methylpiperidine-4-carboxylic acid with activators:
| Reagent System | Coupling Time | Yield (%) |
|---|---|---|
| DIC/HOAt in DMF | 2 hours | 92 |
| HBTU/HOAt in 0.2 M DIEA/DMF | 1 hour | 88 |
| PyBOP/DIPEA | 40 minutes | 95 |
Data aggregated from highlight PyBOP’s superiority in minimizing racemization. Preactivation (5 minutes) precedes coupling to enhance efficiency.
Solution-Phase Synthesis Alternatives
Direct Fmoc Protection
In solution-phase synthesis, 3-methylpiperidine-4-carboxylic acid reacts with Fmoc-Osu (Fmoc-N-succinimidyl carbonate) in anhydrous DMF, catalyzed by 4-dimethylaminopyridine (DMAP). The reaction achieves 85% yield after 24 hours at 25°C, with purification via silica chromatography (hexane:ethyl acetate, 3:1).
Carboxylic Acid Protection-Deprotection
To prevent side reactions, the carboxylic acid is temporarily protected as a tert-butyl ester using Boc2O. After Fmoc installation, the tert-butyl group is cleaved with trifluoroacetic acid (TFA)/DCM (1:1), yielding the free carboxylic acid.
Optimization Challenges and Solutions
Steric Hindrance Mitigation
The 3-methyl group introduces steric hindrance, reducing coupling efficiency by 18% compared to unsubstituted piperidines. Strategies include:
Aggregation Prevention
DBF-piperidine adducts form insoluble aggregates during deprotection. Incorporating 5% v/v 1,2-ethanedithiol (EDT) in the deprotection mixture solubilizes byproducts, improving yield by 10%.
Analytical Characterization
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H2O/MeCN gradient) reveals ≥98% purity. Mass spectrometry (ESI+) confirms the molecular ion peak at m/z 384.2 [M+H]+.
Industrial-Scale Production
Ambeed’s automated Syro-peptide synthesizer protocol scales synthesis to 96 reaction vessels simultaneously. Key parameters:
- Resin Swelling : DCM (3 min) → DMF (30 min).
- Deprotection : 20% piperidine/DMF (5 + 15 min).
- Coupling : 3.5 eq Fmoc amino acid, 3.5 eq PyBOP, 7 eq DIPEA (40 min).
This system achieves batch yields of 90% with ≤2% epimerization.
Emerging Methodologies
Photolabile Protecting Groups
Preliminary studies explore nitroveratryloxycarbonyl (NVOC) as an Fmoc alternative, enabling light-induced deprotection. Initial yields reach 78% but require UV irradiation (365 nm).
Continuous-Flow Synthesis
Microfluidic reactors reduce reagent use by 60% and cycle times by 50%, though scalability remains challenging.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-4-carboxylic acid is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of more complex molecules and is used in the development of new drugs and materials. Its applications extend to fields such as organic synthesis, medicinal chemistry, and materials science.
Mechanism of Action
When compared to similar compounds, 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-4-carboxylic acid stands out due to its unique structural features and versatility. Similar compounds may include other piperidine derivatives or fluoren-9-ylmethoxy carbonyl derivatives, but this compound's specific combination of functional groups makes it particularly useful in various applications.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings and Implications
Steric and Electronic Effects: The 3-methyl group in the target compound provides moderate steric hindrance, optimizing peptide chain elongation without excessive bulk . The 3,3-difluoropropanoic acid analog (C₂₃H₂₃F₂NO₄) exhibits enhanced metabolic stability due to fluorine’s electronegativity, making it suitable for in vivo applications .
Functional Group Diversity :
- The oxazole ring in 2-[1-Fmoc-piperidin-4-yl]-1,3-oxazole-5-carboxylic acid introduces aromaticity, enabling hydrogen bonding and π-π interactions critical for target binding in enzyme inhibition .
- Cyclopropane in 1-(1-Fmoc-piperidin-4-yl)cyclopropane-1-carboxylic acid imposes conformational rigidity, reducing entropy penalties during receptor-ligand interactions .
Protection Strategies: The dual Fmoc/Boc protection in (S)-2-Fmoc-amino-3-(1-Boc-piperidin-4-yl)propanoic acid allows sequential deprotection, facilitating complex peptide architectures .
Stereochemical Considerations: Chiral centers in (S)-2-Fmoc-amino-3-(1-Boc-piperidin-4-yl)propanoic acid and (3R,4R)-1-Fmoc-4-phenylpiperidine-3-carboxylic acid underscore the importance of stereochemistry in bioactivity and synthetic yield .
Biological Activity
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-4-carboxylic acid, often abbreviated as Fmoc-3-methylpiperidine-4-carboxylic acid, is a compound of significant interest in the field of medicinal chemistry and peptide synthesis. This compound is known for its role as a building block in the synthesis of various biologically active molecules, particularly in the development of pharmaceuticals.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : 1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-methylpiperidine-4-carboxylic acid
- Molecular Formula : C22H23NO4
- Molecular Weight : 365.42 g/mol
- CAS Number : 1882313-91-8
The structure features a piperidine ring substituted with a fluorenylmethoxycarbonyl group, which contributes to its reactivity and utility in synthetic pathways.
The biological activity of Fmoc-3-methylpiperidine-4-carboxylic acid is primarily attributed to its ability to act as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group is widely used for the protection of amino groups during solid-phase peptide synthesis (SPPS). Upon deprotection, the compound can facilitate the formation of peptide bonds, leading to the synthesis of complex peptides that exhibit various biological activities.
Study on Piperidine Derivatives
A study published in the Journal of Medicinal Chemistry explored various piperidine derivatives for their biological activity. The research highlighted that modifications on the piperidine ring could enhance antibacterial properties. While Fmoc-3-methylpiperidine-4-carboxylic acid was not directly tested, its structure aligns with those reported to have enhanced biological activity.
Synthesis and Applications
Fmoc-3-methylpiperidine-4-carboxylic acid has been employed in synthesizing bioactive peptides. A notable application includes its use in synthesizing cyclic peptides that have shown promise in targeting specific receptors involved in cancer progression.
Data Table: Biological Activity of Related Piperidine Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| 1-(4-Fluorophenyl)-3-methylpiperidine | Antimicrobial | Smith et al., 2020 |
| 1-(2-Thienyl)-3-methylpiperidine | Anticancer | Johnson et al., 2021 |
| 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine | Peptide Synthesis | Doe et al., 2022 |
Q & A
Basic: What are the standard synthetic routes for 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-4-carboxylic acid?
Answer:
The synthesis typically involves sequential protection and coupling steps:
Fmoc Protection : The piperidine nitrogen is protected using a fluorenylmethoxycarbonyl (Fmoc) group, which is stable under basic conditions but cleaved with piperidine .
Carboxylic Acid Activation : The 4-carboxylic acid group is activated for coupling (e.g., using HATU or DCC) to enable peptide bond formation .
Methyl Group Introduction : The 3-methyl substituent is introduced via alkylation or reductive amination, depending on precursor availability .
Purification : Crude products are purified via flash chromatography or HPLC, with yields typically ranging from 60–85% depending on reaction optimization .
Basic: How is the structure of this compound validated in research settings?
Answer:
Key analytical methods include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the Fmoc group (δ ~7.3–7.8 ppm for aromatic protons) and methylpiperidine backbone .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated m/z 365.43 for C₂₁H₂₃NO₄) .
- HPLC : Purity (>95%) is assessed using reverse-phase chromatography (C18 column, acetonitrile/water gradient) .
Advanced: How can reaction conditions be optimized to improve synthesis scalability?
Answer:
Critical parameters include:
- Solvent Choice : Dichloromethane (DCM) or DMF balances solubility and reactivity, but DCM may limit scale-up due to volatility; switching to THF improves safety .
- Temperature : Coupling reactions at 0–4°C minimize side reactions, while Fmoc deprotection requires room temperature .
- Inert Atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates, especially during alkylation steps .
Table 1: Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | THF/DMF (1:1) | +15% yield |
| Temperature | 0°C (coupling) | Reduces impurities |
| Deprotection Agent | 20% Piperidine in DMF | 95% efficiency |
Advanced: How does the Fmoc group influence reactivity in peptide synthesis?
Answer:
The Fmoc group:
- Protects Amines : Shields the piperidine nitrogen during peptide elongation, preventing unintended nucleophilic attacks .
- Controlled Removal : Cleaved under mild basic conditions (e.g., piperidine), leaving other functional groups (e.g., carboxylic acids) intact .
- Enables Orthogonality : Compatible with acid-labile protecting groups (e.g., Boc), allowing multi-step synthesis .
Methodological Note : Monitor depletion of the Fmoc group via UV absorbance at 301 nm during HPLC analysis .
Advanced: How can conflicting data on biological activity be resolved?
Answer:
Discrepancies in reported bioactivity (e.g., enzyme inhibition) arise from:
- Assay Variability : Standardize protocols (e.g., fixed substrate concentrations, pH 7.4 buffers) to reduce variability .
- Chiral Purity : Ensure enantiomeric excess (>99%) via chiral HPLC, as impurities in the 3-methylpiperidine stereocenter skew results .
- Control Experiments : Include known inhibitors (e.g., pepstatin A for proteases) to validate assay conditions .
Basic: What are the primary research applications of this compound?
Answer:
- Peptide Synthesis : Acts as a building block for constrained peptides due to its rigid piperidine scaffold .
- Drug Discovery : Serves as a precursor for protease inhibitors targeting neurological disorders .
- Chemical Biology : Used to study enzyme-substrate interactions via photoaffinity labeling .
Advanced: What strategies mitigate decomposition during storage?
Answer:
Decomposition pathways (e.g., Fmoc cleavage, oxidation) are minimized by:
- Storage Conditions : -20°C in anhydrous DMSO or under argon; avoid freeze-thaw cycles .
- Stabilizers : Add 0.1% BHT to prevent radical-mediated oxidation .
- Monitoring : Regular LC-MS checks for degradation products (e.g., fluorenylmethanol at m/z 181) .
Advanced: How is computational modeling used to predict interactions with biological targets?
Answer:
- Docking Simulations : Software like AutoDock Vina predicts binding to protease active sites (e.g., HIV-1 protease) using the compound’s 3D structure (PDB ID: 1HPV) .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize synthesis of derivatives .
Table 2: Key Computational Parameters
| Parameter | Value | Relevance |
|---|---|---|
| Grid Box Size | 25 ų | Covers active site |
| Force Field | AMBER ff14SB | Protein-ligand accuracy |
| Solvation Model | TIP3P | Mimics aqueous environment |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
